Disodium L-cystine

Description

Overview of L-Cystine and its Dimeric Nature in Biological Systems

L-cystine is the oxidized dimer form of the amino acid L-cysteine. hmdb.ca It is formed through the creation of a disulfide bond between the thiol groups of two L-cysteine molecules. hmdb.ca This dimeric structure is prevalent in various biological systems. For instance, L-cystine is found in high concentrations in skeletal and connective tissues, skin, and hair, contributing to the structural integrity of proteins like keratin (B1170402). hmdb.caatamanchemicals.com In the immune system, certain cells prefer L-cystine for the synthesis of glutathione (B108866), a vital antioxidant. hmdb.ca The interchange between L-cysteine and L-cystine is a fundamental process in cellular metabolism and redox signaling. atamanchemicals.comspandidos-publications.com

Academic Significance and Research Trajectories of Disodium (B8443419) L-Cystine

The academic significance of disodium L-cystine stems from its role as a stable and soluble source of L-cystine and, by extension, L-cysteine in research settings. chemimpex.com It is widely used in pharmaceutical development, particularly in the formulation of medications targeting oxidative stress and inflammation. chemimpex.com In biotechnology and cell culture, it is an essential nutrient that supports the growth of various cell lines. chemimpex.commdpi.com

Current research trajectories involving this compound focus on its potential applications in cytoprotection by inducing the Nrf2 protein, a key regulator of cellular antioxidant responses. mdpi.com Studies are exploring how L-cystine, delivered via its disodium salt, can protect cells against oxidative damage and apoptosis. mdpi.com Furthermore, its role in nutrient signaling and cancer metabolism is an active area of investigation, with research examining how cancer cells utilize cystine for proliferation. spandidos-publications.com

Structural Relationship to L-Cysteine and Redox Interconversion Mechanisms

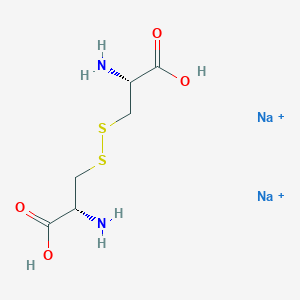

This compound is structurally composed of two L-cysteine molecules linked by a disulfide (-S-S-) bond, with sodium ions neutralizing the carboxyl groups. L-cysteine, on the other hand, is a monomer containing a reactive thiol (-SH) group. wikipedia.org

The interconversion between L-cysteine and L-cystine is a critical redox reaction in biological systems. spandidos-publications.com The oxidation of two L-cysteine molecules forms one molecule of L-cystine, a reaction that can occur under normal oxygen conditions. mdpi.com Conversely, the reduction of L-cystine back to two molecules of L-cysteine is facilitated by reducing agents such as glutathione or enzymes like thioredoxin reductase. spandidos-publications.com This reversible process is fundamental to maintaining the cellular redox balance and is involved in numerous physiological and pathological processes, including protein folding, enzyme activity regulation, and antioxidant defense. wikipedia.orgnih.gov The ease of this redox interconversion has been a subject of extensive study for protein chemists. wikipedia.org Research has also explored the electrocatalytic oxidation of L-cysteine to L-cystine at physiological pH, highlighting the complexity of this reversible process. electrochem.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12N2Na2O4S2+2 |

|---|---|

Molecular Weight |

286.3 g/mol |

IUPAC Name |

disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |

InChI |

InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/t3-,4-;;/m0../s1 |

InChI Key |

PLVPMKWGXOOSKL-RGVONZFCSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.[Na+].[Na+] |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Biochemical and Molecular Mechanism Investigations

Role in Cellular Redox Homeostasis and Oxidative Stress Modulation

Disodium (B8443419) L-cystine, a stable, water-soluble form of the amino acid L-cystine, is a critical component in maintaining cellular health, primarily through its role as a precursor to L-cysteine. chemimpex.comaminoacids-en.com This function is central to the cell's ability to manage its internal redox environment and counteract oxidative stress.

Disodium L-cystine is a vital contributor to the synthesis of glutathione (B108866) (GSH), a primary endogenous antioxidant. nb-chenrun.com Once inside the cell, L-cystine is reduced to two molecules of L-cysteine. Cysteine is often the rate-limiting amino acid for the synthesis of GSH because its intracellular concentration is typically much lower than the other two precursors, glutamate and glycine (B1666218). nih.gov

The synthesis of GSH is a two-step enzymatic process:

Formation of γ-glutamylcysteine : The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. nih.gov

Addition of glycine : The enzyme glutathione synthase (GS) then adds glycine to the C-terminal end of γ-glutamylcysteine to form glutathione (γ-L-Glutamyl-L-cysteinylglycine). nih.govnih.gov

By providing a bioavailable source of L-cysteine, this compound directly supports and enhances the cell's capacity for de novo GSH synthesis. researchgate.net Studies have shown that supplementing with cystine can significantly increase GSH synthesis, which helps to rebalance the cellular redox microenvironment, particularly under conditions of oxidative stress. nih.govresearchgate.net

| Component | Role in Glutathione (GSH) Synthesis | Key Enzymes |

| L-Cysteine | The rate-limiting amino acid precursor. nih.gov | Glutamate-cysteine ligase (GCL) |

| L-Glutamate | The first amino acid incorporated into the tripeptide. | Glutamate-cysteine ligase (GCL) |

| Glycine | The third amino acid, added to γ-glutamylcysteine. nih.gov | Glutathione synthase (GS) |

The intracellular redox state is a delicate balance between oxidizing and reducing species, crucial for normal cellular function. The ratio of reduced glutathione to its oxidized form, glutathione disulfide (GSSG), is a key indicator of this balance. nih.gov this compound plays a fundamental role in maintaining this potential by ensuring a steady supply of cysteine for GSH synthesis. nb-chenrun.com

The cysteine/cystine (Cys/CySS) couple itself has a specific redox potential. However, the intracellular environment is highly reducing, favoring the presence of cysteine over cystine. nih.gov The GSH/GSSG redox couple has an even more negative redox potential, meaning it readily donates electrons to keep other molecules, including cysteine, in their reduced state. nih.gov An adequate supply of L-cystine ensures that the GSH pool can be maintained, thereby preserving the highly reducing intracellular environment necessary for protecting against oxidative damage and supporting various cellular processes. nih.gov

| Redox Couple | Typical Extracellular Potential | Typical Intracellular Potential | Significance |

| Cysteine/Cystine (Cys/CySS) | ~ -80 mV nih.gov | -140 to -160 mV nih.gov | Reflects the redox state of the immediate extracellular and intracellular environments. |

| Glutathione/Glutathione Disulfide (GSH/GSSG) | More oxidized than intracellular | ~ -230 to -300 mV nih.govnih.gov | The primary intracellular redox buffer; maintains a highly reducing environment. |

Recent research has highlighted the importance of reactive sulfur species (RSS) as signaling molecules in redox biology. nih.gov L-cystine is a substrate for the enzymatic production of one such species, cysteine persulfide (CysSSH). science.gov Enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) can convert cystine into CysSSH. nih.gov

Cysteine persulfide is more nucleophilic than cysteine itself and is a potent scavenger of reactive oxygen species (ROS) and electrophiles. science.gov The generation of CysSSH from cystine represents a pathway through which this compound can contribute to redox signaling and antioxidant defense, independent of its role in glutathione synthesis. nih.gov This interaction underscores a more complex role for cystine in cellular sulfur metabolism and redox regulation than previously understood. mdpi.com

Involvement in Protein Biogenesis and Structural Integrity

This compound serves as an essential source of cysteine for protein synthesis. chemimpex.com Cysteine residues play a unique and critical role in defining the structure and stability of many proteins through the formation of disulfide bonds. sigmaaldrich.comwikipedia.org

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. wikipedia.org This process, known as oxidative folding, occurs primarily in the endoplasmic reticulum and is crucial for the correct three-dimensional structure of many secreted and membrane-bound proteins. youtube.com These bonds act as molecular staples, significantly stabilizing the protein's folded conformation by cross-linking different parts of the polypeptide chain or linking different chains together. wikipedia.orgyoutube.com

The formation of correct, native disulfide bonds is a highly regulated process catalyzed by enzymes like Protein Disulfide Isomerase (PDI). nih.govnih.gov PDI can both introduce disulfide bonds into newly synthesized proteins and rearrange incorrect (non-native) disulfide bonds until the protein achieves its final, stable conformation. nih.gov By providing the necessary cysteine building blocks, this compound is fundamental to the synthesis of proteins that rely on these bonds for their structural integrity and biological function. chemimpex.com

| Stage | Description | Enzymatic Role |

| Polypeptide Entry | A newly synthesized polypeptide chain enters the endoplasmic reticulum in an unfolded, reduced state. | N/A |

| Initial Oxidation | Cysteine residues are oxidized, sometimes forming non-native disulfide bonds. nih.govnih.gov | Oxidized PDI catalyzes the formation of a mixed disulfide with a substrate cysteine. nih.gov |

| Folding and Isomerization | The protein begins to fold, and incorrect disulfide bonds are rearranged to form native pairings. nih.gov | Reduced PDI catalyzes the reduction and rearrangement of non-native disulfide bonds. nih.gov |

| Native Conformation | The protein achieves its final, stable, and biologically active three-dimensional structure, stabilized by native disulfide bonds. nih.gov | PDI is released once the native conformation is achieved. |

Disulfide bonds are not only important for the stability of single polypeptide chains (tertiary structure) but are also critical for the assembly of multi-subunit proteins (quaternary structure). wikipedia.org Inter-chain disulfide bridges form covalent links between different polypeptide chains, holding them together to form a functional protein complex. youtube.com

A classic example is antibodies (immunoglobulins), where multiple polypeptide chains (heavy and light chains) are linked by a precise pattern of inter-chain disulfide bonds. These linkages are essential for the structural integrity and antigen-binding function of the antibody molecule. The availability of cysteine, derived from sources like this compound, is therefore a prerequisite for the proper assembly and function of such multi-protein complexes.

Transporter Systems and Cellular Uptake Mechanisms in Research Models

System xc- Cystine/Glutamate Antiporter Dynamics

The cellular uptake of L-cystine is primarily mediated by System xc-, a crucial amino acid antiporter present on the plasma membrane of various cell types. nih.govnih.gov This transport system facilitates a 1:1 exchange of extracellular L-cystine for intracellular L-glutamate. nih.gov The import of L-cystine through this transporter is a critical and often rate-limiting step for the synthesis of glutathione (GSH), a key intracellular antioxidant. nih.govnih.govplos.org

Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This L-cysteine is then available for various metabolic processes, most notably the synthesis of GSH, which is essential for protecting cells from oxidative damage. researchgate.net The function of System xc- is sodium-independent but chloride-dependent and operates in an electroneutral manner. nih.gov

The activity of System xc- has been linked to a wide array of functions within the central nervous system (CNS), including oxidative protection, neurotransmitter release, and the integrity of the blood-brain barrier. nih.govnih.gov The transporter is composed of two subunits: a light chain catalytic subunit, SLC7A11 (also known as xCT), and a heavy chain regulatory subunit, SLC3A2 (or 4F2hc). plos.orgnih.gov The dynamics of this antiporter are fundamental to maintaining cellular redox homeostasis. researchgate.netresearchgate.net Inhibition of System xc- by small molecules like erastin can block cystine uptake, leading to GSH depletion and inducing a form of iron-dependent cell death known as ferroptosis. nih.gov

Key Characteristics of System xc- Antiporter

| Characteristic | Description | Reference |

|---|---|---|

| Function | Mediates the 1:1 exchange of extracellular L-cystine for intracellular L-glutamate. | nih.gov |

| Subunits | Composed of the catalytic light chain SLC7A11 (xCT) and the regulatory heavy chain SLC3A2 (4F2hc). | plos.orgnih.gov |

| Primary Role | Supplies intracellular L-cysteine, the rate-limiting substrate for glutathione (GSH) synthesis. | nih.govplos.org |

| Dependency | Sodium-independent, chloride-dependent. | nih.gov |

| Significance | Crucial for cellular redox homeostasis and protection against oxidative stress. | nih.govresearchgate.net |

Impact on Cellular Metabolite Levels and Pathways

The uptake of L-cystine via System xc- and its subsequent reduction to L-cysteine has a profound impact on intracellular metabolite levels, primarily by regulating the synthesis of glutathione (GSH). plos.org L-cysteine is the rate-limiting precursor for the synthesis of this vital tripeptide (γ-L-glutamyl-L-cysteinylglycine). nih.gov Consequently, the availability of extracellular L-cystine directly influences the cell's capacity to maintain its GSH pool. nb-chenrun.com

Research has shown that cystine deprivation can lead to a rapid and significant decrease in intracellular GSH levels. nb-chenrun.comresearchgate.net This depletion of GSH compromises the cell's primary defense against reactive oxygen species (ROS), leading to increased oxidative stress. nih.gov The cellular redox state is tightly linked to the ratio of reduced GSH to its oxidized form, glutathione disulfide (GSSG), and a lack of L-cystine shifts this balance towards an oxidized state.

Beyond GSH, L-cysteine availability affects other metabolic pathways. It is a precursor for the synthesis of other important sulfur-containing molecules, including coenzyme A (CoA). nih.gov The regulation of these metabolites is critical for numerous cellular functions, including energy metabolism, protein synthesis, and detoxification processes. nb-chenrun.comnb-chenrun.com Studies in hepatoma cells have demonstrated that cystine availability regulates key amino acid signaling pathways such as the mechanistic target of rapamycin complex 1 (mTORC1) and the integrated stress response (ISR). researchgate.net Cystine starvation was found to suppress mTORC1 signaling and activate the ISR, effects that could be linked to the depletion of the cellular cysteine pool. researchgate.net

Enzymatic Interactions and Metabolic Transformations

Catabolic Pathways to Hydrogen Sulfide (B99878) and Taurine (as L-cysteine derivatives)

Intracellular L-cysteine, derived from the reduction of imported L-cystine, is catabolized through several enzymatic pathways, leading to the formation of significant biological molecules such as hydrogen sulfide (H₂S) and taurine. nih.govresearchgate.net There are two primary catabolic routes for L-cysteine. nih.govnih.gov

Oxidative (Taurine-Forming) Pathway : This pathway is initiated by the enzyme cysteine dioxygenase (CDO), a non-heme iron enzyme that oxidizes the thiol group of L-cysteine to form cysteine sulfinic acid (CSA). nih.govwikipedia.org CSA can then be decarboxylated by sulfinoalanine decarboxylase to produce hypotaurine, which is subsequently oxidized to taurine. wikipedia.org Alternatively, CSA can be transaminated to 3-sulfinylpyruvate, which spontaneously decomposes to pyruvate (B1213749) and sulfite (B76179). The sulfite is then oxidized to sulfate (B86663) by sulfite oxidase. wikipedia.org This oxidative pathway is dominant when cysteine levels are high. nih.gov

Desulfuration (H₂S-Forming) Pathway : This route involves the removal of the sulfur atom from L-cysteine to produce hydrogen sulfide (H₂S), a gaseous signaling molecule. nih.govnih.gov This desulfuration is primarily catalyzed by two pyridoxal phosphate-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.gov This pathway is more active when cysteine availability is limited. nih.gov

The balance between these two pathways is regulated by the activity of CDO, which is highly responsive to cellular cysteine concentrations. nih.gov This regulation ensures that cysteine is either directed towards the production of taurine and sulfate when in excess or used for H₂S production and other essential functions when scarce. nih.gov

Major Catabolic Pathways of L-Cysteine

| Pathway | Key Enzyme(s) | Primary Products | Condition of Dominance | Reference |

|---|---|---|---|---|

| Oxidative Pathway | Cysteine Dioxygenase (CDO) | Taurine, Pyruvate, Sulfate | High Cysteine Levels | nih.govwikipedia.org |

| Desulfuration Pathway | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) | Hydrogen Sulfide (H₂S), Pyruvate, Ammonia | Low Cysteine Levels | nih.gov |

Role in Lipid Peroxidation and Ferroptosis Regulation in Cell Models

L-cystine uptake and its subsequent metabolism into L-cysteine and GSH play a central role in preventing lipid peroxidation and regulating ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. nih.govwikipedia.org The primary defense against ferroptosis is mediated by the enzyme glutathione peroxidase 4 (GPX4), which uses GSH as a cofactor to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols. wikipedia.org

The function of GPX4 is critically dependent on a steady supply of GSH. researchgate.net Since L-cysteine is the rate-limiting substrate for GSH synthesis, the import of L-cystine via System xc- is essential for maintaining GPX4 activity and suppressing ferroptosis. researchgate.netnih.gov Inhibition of System xc- with compounds like erastin or genetic disruption of its SLC7A11 subunit blocks L-cystine import, leading to GSH depletion, GPX4 inactivation, unchecked lipid peroxidation, and ultimately, cell death by ferroptosis. nih.gov

Therefore, the System xc--GSH-GPX4 axis is a key regulatory pathway for ferroptosis. researchgate.net Cellular models have shown that depriving cells of cystine or methionine induces ferroptosis, marked by GSH depletion, increased lipid peroxidation, and necrotic cell death, which can be prevented by ferroptosis inhibitors like ferrostatin-1. researchgate.netmdpi.com This highlights the indispensable role of L-cystine in protecting cellular membranes from oxidative damage and maintaining cell viability. nb-chenrun.comnb-chenrun.com

Biotransformation in Model Organisms (e.g., Parasitic Metabolism of L-Cysteine)

The metabolism of L-cysteine exhibits unique characteristics in certain model organisms, particularly in protozoan parasites where it plays a critical role in survival and virulence. In many of these organisms, L-cysteine metabolism diverges significantly from that in mammalian cells.

For instance, the enteric protozoan parasite Entamoeba histolytica lacks glutathione and its associated metabolic pathways. asm.org Consequently, this parasite relies on L-cysteine as its principal low-molecular-weight thiol for maintaining redox balance and defending against oxidative stress. asm.orgasm.org E. histolytica requires high concentrations of L-cysteine for growth in culture. nih.govelsevierpure.com Research using stable-isotope labeling has revealed that in E. histolytica, L-cysteine is rapidly biotransformed into derivatives not commonly seen in other organisms. It condenses with aldehydes to form 2-(R)-thiazolidine-4-carboxylic acid derivatives, such as thiazolidine-4-carboxylic acid (T4C) and 2-methyl-thiazolidine-4-carboxylic acid (MT4C). nih.govelsevierpure.com These compounds serve as an intracellular storage form of L-cysteine and also function to detoxify aldehydes, thereby protecting the parasite from oxidative and chemical stress. asm.orgnih.govelsevierpure.com

In other parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease, cysteine proteases like cruzain are major virulence factors. nih.gov These enzymes are crucial for various aspects of the parasite's life cycle, including metabolism, differentiation, and invasion of host cells. nih.gov This underscores the specialized and essential roles of L-cysteine and its metabolic derivatives in the biology of parasitic organisms.

Molecular Recognition in Crystallization Processes

The crystallization of L-cystine is a critical factor in the formation of kidney stones in individuals with cystinuria, a genetic disorder characterized by the excessive excretion of cystine. nih.govnih.gov A key therapeutic strategy involves inhibiting the growth of these crystals. This section explores the molecular mechanisms underlying the inhibition of L-cystine crystal growth through the action of "molecular impostors," which are structurally similar molecules designed to interfere with the crystallization process.

Inhibition of L-Cystine Crystal Growth in Model Systems

The investigation of L-cystine crystal growth inhibition relies heavily on model systems that allow for real-time, nanoscale observation of crystal surfaces. A primary technique used is in situ atomic force microscopy (AFM), which enables researchers to monitor the growth of L-cystine crystals in supersaturated solutions and to observe the effects of inhibitors directly. nih.govacs.org

In these model systems, L-cystine typically crystallizes in a hexagonal plate-like habit, with growth occurring through the addition of L-cystine molecules from the solution onto specific crystal faces. nih.govacs.org The growth often originates from screw dislocations on the crystal surface, leading to the formation of hexagonal spiral growth hillocks. The advancement of the steps of these hillocks is a key parameter for quantifying crystal growth rates. nih.gov

The introduction of molecular impostors, which are structural mimics of L-cystine, into these systems has been shown to be an effective strategy for inhibiting crystal growth. nih.govnyu.edu These inhibitors are designed to recognize and bind to specific sites on the growing crystal, thereby disrupting the orderly attachment of L-cystine molecules and slowing or halting crystal growth. nih.govacs.org Studies have utilized libraries of prospective inhibitors to identify the most effective molecular structures, revealing that mimics such as L-cystine diesters and diamides are particularly potent. acs.orgnih.govnyu.edu

Mechanism of Action of Designed Molecular Imposters (e.g., L-Cystine Dimethyl Ester, L-Cystine Diamides)

The efficacy of molecular impostors like L-cystine dimethyl ester (L-CDME) and various L-cystine diamides lies in their ability to bind to the growing crystal surfaces, a mechanism known as the Cabrera-Vermilyea step-pinning mechanism. acs.orgnih.govnyu.edu This mechanism involves the inhibitor molecule adsorbing onto the crystal surface at the step edges, where new molecules would normally attach. By occupying these sites, the impostor "pins" the step, preventing its advancement. acs.org

L-Cystine Dimethyl Ester (L-CDME): L-CDME is a structural analog of L-cystine where the terminal carboxyl groups are replaced by methyl esters. Research using AFM has demonstrated that L-CDME stereospecifically binds to the {101̅0} steps on the primary {0001} face of the L-cystine crystal. acs.org The internal disulfide backbone of L-CDME mimics that of L-cystine, allowing it to fit into the crystal lattice at these step sites. However, the terminal methyl groups of the bound L-CDME molecule protrude and physically block the approach and binding of subsequent L-cystine solute molecules to adjacent sites. nih.govacs.org This action effectively reduces the velocity of the growing steps. acs.org Computational binding energies have corroborated these experimental findings, confirming that the binding of impostors to the {101̅0} faces is comparable in strength to the binding of L-cystine molecules themselves. acs.orgnih.govnyu.edu

L-Cystine Diamides: Building on the principles learned from L-CDME, researchers have developed L-cystine diamides, such as L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide), as potentially more stable and effective inhibitors. nih.govnih.gov These compounds also operate via the step-pinning mechanism. nih.govacs.org In situ AFM studies confirm that these diamides reduce step velocities on the crystal surface, an effect accompanied by a noticeable roughening of the steps, which is characteristic of step-pinning. nih.govnih.gov The core structure of the diamides allows them to recognize and bind to the crystal growth sites, while their terminal amide structures effectively impede further crystallization. nih.gov Structure-activity relationship studies have shown that the presence of the central disulfide bond and free α-amino groups are crucial for their inhibitory activity. nih.govnih.gov These diamides have been shown to be significantly more effective than L-CDME at inhibiting bulk crystallization, with some variants being up to twenty-four times more potent in increasing the concentration of L-cystine that can be held in a metastable solution without crystallizing. nih.govnih.gov

Influence on Crystal Morphology and Growth Kinetics

The effect of these inhibitors on growth kinetics is quantified by measuring the velocity of the crystal steps. The presence of inhibitors causes a significant reduction in these step velocities. The degree of inhibition can be expressed as a normalized step velocity (V/V₀), where V is the velocity in the presence of the inhibitor and V₀ is the velocity in its absence. Smaller values of V/V₀ indicate greater inhibition. acs.org

| Inhibitor Compound | Concentration (µM) | Normalized Step Velocity (V/V₀) | Reference |

|---|---|---|---|

| L-Cystine Dimethyl Ester (L-CDME) | Not Specified | 0.36 ± 0.09 | acs.org |

| L-Cystine Methyl Ester (L-HCME) | Not Specified | 0.49 ± 0.05 | acs.org |

| L-Cysteine | Not Specified | ~1.0 | acs.org |

| LH1726 | 15 | ~0.8 | nih.gov |

| LH1729 | 15 | ~0.4 | nih.gov |

| LH1753 | 15 | ~0.3 | nih.gov |

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is a cornerstone in the analysis of Disodium (B8443419) L-cystine, offering non-destructive ways to probe its molecular structure and measure its concentration. Different spectroscopic methods provide complementary information, from the connectivity of atoms to the identification of functional groups and the molecule's unique vibrational fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C for structural confirmation; qNMR for quantitative determination)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of Disodium L-cystine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The position of a signal (chemical shift) in an NMR spectrum corresponds to a specific nucleus in the molecule, and the signal's integration is proportional to the number of nuclei it represents.

¹H and ¹³C NMR for Structural Confirmation: In ¹H NMR, the protons of this compound give rise to distinct signals. The methine proton (-CH) and the diastereotopic methylene (B1212753) protons (-CH₂) adjacent to the disulfide bond typically appear as a set of multiplets. For L-cystine, ¹H NMR spectra recorded in D₂O show chemical shifts that are pH-dependent. bmrb.io The α-proton (-CH) and β-protons (-CH₂) exhibit characteristic patterns that confirm the amino acid backbone.

¹³C NMR spectroscopy provides information about the carbon skeleton. The signals for the carboxyl carbon (C=O), the α-carbon (α-C), and the β-carbon (β-C) of the cystine molecule appear at distinct chemical shifts. For instance, the β-carbon chemical shift is particularly sensitive to the oxidation state of the sulfur, allowing clear differentiation between cysteine and cystine residues. nih.gov The observed chemical shifts for the α-carbon and β-carbon in cystine are approximately 55.5 ppm and 41.5 ppm, respectively. nih.gov

Table 1: Representative NMR Chemical Shifts (δ) for L-Cystine

| Nucleus | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| α-H | ~3.56 | bmrb.io |

| β-H | ~2.9 - 3.1 | bmrb.io |

| α-C | ~55.5 | nih.gov |

| β-C | ~41.5 | nih.gov |

| C=O | >170 | researchgate.net |

Quantitative NMR (qNMR) for Quantitative Determination: Quantitative NMR (qNMR) is an accurate and reliable method for determining the concentration and purity of substances. amazonaws.com Unlike other methods, qNMR does not require a standard of the analyte itself, relying instead on a certified internal standard. amazonaws.comox.ac.uk For L-cystine, ¹H qNMR has been established as a practical and precise method for quantification in supplements and food additives. nih.govresearchgate.net The method involves comparing the integral of a specific proton signal of L-cystine with the integral of a known amount of an internal standard, such as maleic acid. researchgate.netresearchgate.net This technique offers high sensitivity and reproducibility and is often more straightforward and economical than chromatographic methods. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FTIR spectrum of this compound provides a unique fingerprint, confirming the presence of its key structural components.

The spectrum shows characteristic absorption bands for the amine (-NH₂) and carboxylate (-COO⁻) groups, as well as C-H and C-S bonds. Notably, the disulfide (S-S) bond, while a key feature of cystine, is generally a weak absorber in the infrared spectrum. However, its presence can be inferred from the absence of the S-H stretching vibration (around 2550 cm⁻¹) that is characteristic of cysteine. researchgate.net Analysis of pure cystine has identified identifiable peaks in the ranges of 3026, 1618.28, 1485, and 846.75 cm⁻¹. nih.gov

Table 2: Key FTIR Absorption Bands for L-Cystine

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3500-2800 | NH₃⁺ asymmetric stretch | vub.be |

| ~3030 | C-H stretch | nih.gov |

| ~1620-1580 | NH₃⁺ asymmetric bend / COO⁻ asymmetric stretch | nih.govvub.be |

| ~1485 | COO⁻ symmetric stretch | nih.govvub.be |

| ~1125 | C-N stretch | vub.be |

| ~700-600 | C-S stretch | vub.be |

UV-Visible Spectrophotometry for Quantitative Determination

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. iajps.com While L-cystine does not have a strong chromophore that absorbs in the visible region, it does absorb in the UV range. This property is often exploited for its detection in other analytical methods, such as HPLC.

Direct quantification of related compounds like L-cysteine has been successfully developed. For instance, a first-order derivative UV spectrophotometric method for L-cysteine has been established with a maximum absorbance determined at 232 nm in a phosphate (B84403) buffer (pH 8.0). ijbpas.com This method demonstrated linearity in a concentration range of 100-500 µg/ml, proving to be a rapid and cost-effective tool for routine analysis. ijbpas.com Similar principles can be applied to the quantification of this compound, typically by measuring its absorbance at a specific wavelength where it shows maximum absorption and comparing it against a calibration curve.

Table 3: UV Spectrophotometry Parameters for Related Amino Acid Analysis

| Parameter | Value | Analyte/Conditions | Reference |

|---|---|---|---|

| λmax | 232 nm | L-cysteine in phosphate buffer (pH 8.0) | ijbpas.com |

| Linearity Range | 100-500 µg/ml | L-cysteine | ijbpas.com |

| Correlation Coefficient (r²) | 0.9998 | L-cysteine | ijbpas.com |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that provides detailed information about molecular structure, making it complementary to FTIR. americanpharmaceuticalreview.com It relies on the inelastic scattering of monochromatic light (Raman scattering) from a laser source. Raman is particularly effective for detecting non-polar bonds, such as the disulfide (S-S) bond in cystine, which produces a strong and characteristic Raman signal.

The Raman spectrum of L-cystine is distinguished by a prominent peak corresponding to the S-S stretching vibration, typically found around 500-540 cm⁻¹. vub.bersc.org This feature is absent in the spectrum of L-cysteine, making Raman an excellent tool for distinguishing between the reduced and oxidized forms of the amino acid. rsc.org The technique can be used to monitor the formation and breakage of disulfide bonds in situ, providing valuable insights into redox processes involving cystine. rsc.orgsemanticscholar.org

Table 4: Characteristic Raman Shifts for L-Cystine

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~532 | S-S stretch | vub.be |

| ~700 | C-S stretch | vub.be |

| ~940 | C-C stretch | vub.be |

| ~1420 | CH₂ deformation | semanticscholar.org |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. These methods utilize differences in the physicochemical properties of components to achieve separation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of amino acids, including L-cystine. The method involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

For the analysis of L-cystine, mixed-mode chromatography is often employed. For example, a Primesep 100 column, which allows for a combination of reversed-phase and ion-exchange interactions, can effectively retain and separate cysteine and cystine. sielc.com A typical mobile phase consists of water, acetonitrile (B52724) (MeCN), and an acid like sulfuric acid (H₂SO₄) or phosphoric acid. sielc.comhelixchrom.com Detection is commonly achieved using a UV detector set at a low wavelength, such as 200 nm or 210 nm, where the amino acid exhibits absorbance. sielc.comsielc.comzodiaclifesciences.com This HPLC-UV method provides high resolution and peak symmetry, making it suitable for high-throughput analysis in clinical and quality control settings. sielc.comnih.gov

Table 5: Example HPLC-UV Method Parameters for L-Cystine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Primesep 100 (4.6 x 150 mm, 5 µm) | sielc.com |

| Mobile Phase | Acetonitrile / Water (20/80) with 0.1% H₂SO₄ | sielc.com |

| Flow Rate | 1.0 ml/min | sielc.com |

| Detection | UV at 200 nm | sielc.comsielc.com |

Compound Reference Table

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique widely employed for monitoring the progress of chemical reactions and assessing the purity of compounds. itwreagents.comsilicycle.comscience.gov This method is particularly useful in the context of synthesizing or modifying amino acids like L-cystine. In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a stationary phase (commonly silica (B1680970) gel) coated on a solid support. aga-analytical.com.pllibretexts.org The plate is then developed in a sealed chamber containing a suitable mobile phase.

The separation mechanism relies on the differential partitioning of the components of the mixture between the stationary and mobile phases. silicycle.com For a compound like this compound, which is polar, a relatively polar solvent system would be required for the mobile phase to facilitate its migration up the plate. By spotting the starting materials, the reaction mixture, and a reference standard of the product on the same plate, one can visually track the consumption of reactants and the formation of the product. libretexts.org

Purity assessment is conducted by observing the number of spots that appear in the lane corresponding to the sample. A pure compound should ideally present as a single spot. libretexts.org The presence of multiple spots indicates impurities. Visualization of amino acids like L-cystine on a TLC plate often requires the use of a staining agent, as they are typically colorless and may not be UV active. silicycle.com A common reagent for this purpose is ninhydrin, which reacts with the primary amine groups of the amino acid to produce a characteristic colored spot, usually purple or yellow. This allows for qualitative assessment of purity and reaction completion. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive analytical technique used for the separation, identification, and quantification of molecules in complex mixtures, making it ideal for metabolite profiling. In studies involving this compound, LC-MS can be employed to analyze its presence and the concentration of related metabolites in biological samples such as plasma or urine. mdpi.comnih.gov The technique combines the high-resolution separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. mdpi.com

For the analysis of L-cystine and its related metabolites, a reversed-phase LC column is often used. juniperpublishers.com The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. Derivatization is sometimes employed to improve chromatographic retention and sensitivity. nih.gov

Following separation by LC, the eluent is introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), generates ions from the metabolite molecules. juniperpublishers.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the confident identification of metabolites by allowing for the determination of their elemental composition. labrulez.com This methodology has been successfully used to quantify cystine in various biological matrices and to identify related compounds in metabolic pathways. mdpi.comlabrulez.com

Mass Spectrometry for Molecular Weight and Isotopic Analysis

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Derivatives

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has proven effective for determining the molecular weights of non-volatile and thermally labile compounds, such as cystine derivatives. nii.ac.jpwikipedia.org In this method, the sample (analyte) is mixed with a liquid matrix, such as glycerol (B35011) or dithiodiethanol (DTDE), and then bombarded with a high-energy beam of neutral atoms, typically xenon or argon. nii.ac.jpwikipedia.org This process desorbs and ionizes the analyte molecules, primarily forming protonated molecules [M+H]+, which can then be detected by the mass analyzer. nii.ac.jp

Research has shown that the choice of matrix is crucial for the successful analysis of cystine and its derivatives. The use of a DTDE matrix in FAB-MS has been demonstrated to be particularly effective for sulfur-containing amino acids. nii.ac.jp This matrix enhances the signal of the protonated molecule [M+H]+, providing clear and accurate molecular weight information with low error. nii.ac.jp The technique is valuable for confirming the identity of synthesized cystine derivatives and other peptides containing disulfide bonds. nii.ac.jppurdue.edu

| Compound | Molecular Weight (MW) | Observed Ion | Relative Abundance (%) |

|---|---|---|---|

| L-Cystine | 240.30 | [M+H]+ | 100 |

| L-Cystine dimethyl ester | 268.35 | [M+H]+ | 100 |

| N,N'-Diacetyl-L-cystine | 324.36 | [M+H]+ | 47.1 |

Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOFMS) for Metabolic Flux Studies

Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOFMS) is a highly efficient analytical technique for studying metabolic pathways and fluxes. It combines the high separation efficiency and low sample consumption of capillary electrophoresis with the high speed and mass accuracy of a time-of-flight mass spectrometer. nih.govnih.gov This method is exceptionally well-suited for the analysis of charged and polar metabolites, such as amino acids and their derivatives, which are central to metabolic flux analysis.

In metabolic flux studies involving L-cystine, stable isotope-labeled tracers (e.g., ¹³C or ¹⁵N labeled L-cystine) are introduced into a biological system. nih.gov CE-TOFMS is then used to separate and detect the labeled metabolites and their downstream products from cell or tissue extracts. nih.gov The high resolving power of CE separates the various intermediates in the metabolic pathway, while the TOFMS provides accurate mass measurements that can distinguish between the unlabeled (native) and the labeled isotopic forms of each metabolite. nih.govnih.gov By tracking the incorporation of the stable isotopes through the metabolic network over time, researchers can elucidate the pathways of L-cystine metabolism and quantify the rates (fluxes) of these biochemical reactions. nih.gov This approach has been used to uncover the fate of L-cysteine metabolism in various organisms. nih.gov

X-ray Diffraction and Crystallographic Analysis

Single Crystal X-ray Diffraction for Crystal System and Lattice Parameters

In a typical SC-XRD experiment, a high-quality single crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the crystal structure can be solved.

Studies on L-cystine derivatives have successfully determined their crystal structures. For instance, L-cystine dihydrochloride (B599025) was found to crystallize in the monoclinic system with the space group C2. primescholars.com Similarly, L-cystine dihydrobromide crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. scielo.br These analyses provide fundamental information about molecular conformation, bond lengths, bond angles, and intermolecular interactions within the crystal.

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|

| L-Cystine Dihydrochloride | Monoclinic | C2 | a = 18.582 Å b = 5.247 Å c = 7.227 Å β = 103.74° | primescholars.com |

| L-Cystine Dihydrobromide | Orthorhombic | P2₁2₁2₁ | a = 7.42 Å b = 17.69 Å c = 5.35 Å α = β = γ = 90° | scielo.br |

Powder X-ray Diffraction (XRD) for Polymorphism and Structural Identity

Powder X-ray Diffraction (XRD) is a fundamental technique for the non-destructive analysis of crystalline materials. It provides detailed information about the atomic and molecular structure of a compound, enabling the identification of its crystal lattice, determination of phase purity, and investigation of polymorphism—the ability of a substance to exist in two or more crystalline forms. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability.

While specific XRD patterns for this compound are not widely available in the public domain, the analysis of related L-cystine compounds provides a framework for understanding its likely crystallographic features. For instance, the hexagonal polymorph of L-cystine (space group P6₁22) is the form commonly found in kidney stones. acs.org Studies on L-cystine dihydrochloride have shown that it crystallizes in the monoclinic system with the space group C2. The analysis of L-cystine crystals formed through biomimetic crystallization from L-cysteine solutions also confirmed the hexagonal polymorph of L-cystine. vub.ac.be

The XRD pattern of a given compound is unique and serves as a crystalline fingerprint. The positions (2θ angles) and intensities of the diffraction peaks are characteristic of the crystal structure. By comparing the experimental XRD pattern of a this compound sample to a reference pattern, its structural identity can be confirmed. Furthermore, the presence of unexpected peaks may indicate impurities or the existence of a different polymorphic form.

| Compound | Crystal System | Space Group | Key Diffraction Peaks (2θ) |

|---|---|---|---|

| L-cystine | Hexagonal | P6₁22 | 18.9°, 28.5° vub.ac.be |

| L-cystine Dihydrochloride | Monoclinic | C2 | Data available in referenced literature |

Thermal Analysis Techniques

Thermal analysis techniques are instrumental in characterizing the physicochemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for studying the thermal stability, decomposition, and phase transitions of compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is highly effective for characterizing solvates, such as hydrates, by quantifying the loss of solvent molecules upon heating. For this compound monohydrate, TGA would be expected to show a distinct weight loss step corresponding to the removal of one molecule of water.

While a specific TGA curve for this compound was not found in the reviewed literature, studies on related compounds illustrate the utility of this technique. For example, the TGA of L-cysteine hydrochloride monohydrate shows a weight loss event at approximately 143°C, which corresponds to the loss of its water molecule. spectroscopyonline.com Similarly, the thermal analysis of L-cystine dihydrobromide revealed a small weight loss around 65°C, attributed to the loss of water molecules. scielo.br These examples demonstrate how TGA can be used to confirm the presence and stoichiometry of solvates in a sample of this compound.

| Compound | Dehydration Temperature (°C) | Associated Weight Loss |

|---|---|---|

| L-cysteine hydrochloride monohydrate | ~143 spectroscopyonline.com | Corresponds to one water molecule spectroscopyonline.com |

| L-cystine dihydrobromide | ~65 scielo.br | Attributed to water loss scielo.br |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect and quantify thermal transitions such as melting, crystallization, and solid-solid phase transitions. A DSC thermogram provides information on the temperatures at which these transitions occur and the enthalpy changes associated with them.

| Compound | Transition Temperature (°C) | Assignment |

|---|---|---|

| L-cystine dihydrobromide | 75.94 scielo.br | Loss of absorbed water scielo.br |

| L-cystine dihydrobromide | >194.89 scielo.br | Decomposition scielo.br |

| L-cystine dihydrobromide | 200 scielo.br | Melting Point scielo.br |

| L-cysteine | ~172 researchgate.net | Phase Transition researchgate.net |

Microscopy Techniques for Surface and Crystal Studies

Microscopy techniques are essential for visualizing the surface topography and morphology of crystals at high resolution. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provide complementary information on the nanoscale and microscale features of this compound crystals.

Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanoscale and has been instrumental in elucidating the mechanisms of crystal growth and inhibition in real-time and in-situ. nih.gov Studies on L-cystine, the parent compound of this compound, have extensively used AFM to understand the pathogenesis of cystine kidney stones and to evaluate potential crystal growth inhibitors. nih.govnih.gov

In-situ AFM has revealed that the growth of hexagonal L-cystine crystals occurs through the propagation of steps emanating from screw dislocations on the (001) crystal face. nih.gov The velocity of these steps can be precisely measured, providing a quantitative assessment of the crystal growth rate. The introduction of "molecular impostors," which are structurally similar to L-cystine, can significantly inhibit this growth. For example, L-cystine dimethylester (L-CDME) and L-cystine methylester (L-CME) have been shown to dramatically reduce the growth velocity of the {100} steps by binding to the crystal surface and preventing the attachment of L-cystine molecules. nih.gov L-cystine diamides have also been identified as potent inhibitors of L-cystine crystallization. nih.gov

These AFM studies on L-cystine provide a strong basis for investigating the crystal growth behavior of this compound and for designing inhibitors that could be relevant to its applications.

| Inhibitor | Concentration | Step Velocity (V/V₀)* |

|---|---|---|

| L-cystine dimethylester (L-CDME) | Not specified | Significant reduction nih.gov |

| L-cystine methylester (L-CME) | Not specified | Reduced, but to a lesser extent than L-CDME nih.gov |

| L-cystine bismorpholide | Not specified | Comparable reduction to L-CDME nih.gov |

| L-cystine bis(N′-methylpiperazide) | Not specified | Comparable reduction to L-CDME nih.gov |

*V/V₀ is the ratio of the step velocity in the presence of an inhibitor (V) to the step velocity in its absence (V₀). A lower value indicates greater inhibition.

Scanning Electron Microscopy (SEM) is a widely used technique for obtaining high-resolution images of the surface topography of materials. In the context of this compound, SEM is invaluable for characterizing the morphology, size, and aggregation of its crystals. The typical hexagonal plate-like habit of L-cystine crystals, which is a key feature in the formation of kidney stones, has been extensively studied using SEM. nih.govcystinuria.org

SEM studies have also been crucial in observing how crystal growth inhibitors can alter the morphology of L-cystine crystals. For instance, in the presence of L-CDME, L-cystine crystals exhibit a hexagonal needle-like habit with a high aspect ratio. nih.gov L-CME, on the other hand, produces tapered hexagonal needles. nih.gov The ability of certain inhibitors, like N-acetylcysteine, to change the crystal habit from hexagonal to polyhedral has also been documented with SEM. These morphological changes are a direct consequence of the inhibitor binding to specific crystal faces and altering their relative growth rates. Therefore, SEM is an essential tool for the morphological characterization of this compound crystals and for evaluating the impact of additives on their crystal habit.

Titrimetric and Chemiluminescence Methods

Advanced analytical and characterization methodologies for this compound include both classical and modern instrumental techniques. Among these, titrimetric and chemiluminescence methods offer distinct advantages for quantification, ranging from established, cost-effective approaches to highly sensitive detection systems.

Titrimetric Methods

Titrimetry remains a relevant analytical technique for the quantification of this compound, primarily by targeting the cystine molecule itself. These methods are often based on redox or complexometric reactions.

One established approach is iodometric titration . This indirect method involves the oxidation of L-cystine by a known excess of an oxidizing agent. The unreacted oxidant is then back-titrated with a standard sodium thiosulfate (B1220275) solution. A study utilizing diperoxyadipic acid (DPAA) as the oxidizing agent demonstrated a smooth and quantitative oxidation of L-cystine to its corresponding disulfone in an aqueous medium. moca.net.uaresearchgate.net The excess DPAA is then determined iodometrically. moca.net.uaresearchgate.net The reaction stoichiometry shows that one mole of L-cystine reacts with two moles of DPAA. moca.net.ua This method has been successfully applied to determine L-cystine in pharmaceutical formulations with recoveries ranging from 99.6% to 100.4%. moca.net.uaresearchgate.net

Another titrimetric approach involves bromatometry , as recommended by the European Pharmacopoeia for the quantitative determination of L-cystine. researchgate.net This method, however, is generally suited for higher concentrations of the analyte. researchgate.net

A comparative study highlighted the performance of a conventional titrimetric method against a more modern quantitative NMR (qNMR) technique for the analysis of L-cystine in food supplements. nih.govresearchgate.net The titrimetric procedure involved dissolving the sample in a sodium hydroxide (B78521) solution, followed by reaction with bromine generated in situ from potassium bromate (B103136) and potassium bromide in an acidic medium. nih.govresearchgate.net The excess bromine is then reacted with potassium iodide to liberate iodine, which is subsequently titrated with sodium thiosulfate. nih.govresearchgate.net While reliable, the study found the qNMR method to be more sensitive, precise, and reproducible. nih.govresearchgate.net

| Parameter | Titrimetric Method | qNMR Method |

|---|---|---|

| Intra-assay Precision (CV%) | 0.93 | 0.17 |

| Intermediate Precision (CV%) | 2.20 | 0.43 |

| Accuracy (Recovery %) | 100.7–103.3 | 99.2–100.5 |

Data sourced from a comparative study on L-cystine quantitation. nih.gov

Chemiluminescence Methods

Chemiluminescence (CL) techniques provide highly sensitive and often selective means for the determination of this compound. These methods are based on the emission of light from a chemical reaction, where the analyte can either enhance, inhibit, or be a direct participant in the light-producing reaction.

One research study developed a quantitative method for L-cystine based on its ability to inhibit the chemiluminescence of the luminol (B1675438) (H₂L) – hydrogen peroxide (H₂O₂) – hemoglobin (Hb) system. nuph.edu.ua This inhibitory effect allows for the sensitive determination of L-cystine. The method was demonstrated to be effective for quantifying L-cystine in pharmaceutical tablets, with a linear calibration graph over a concentration range of 7 to 70 μg/mL. nuph.edu.ua The reported limit of detection (LOD) was 4 μg/mL, and the limit of quantification (LOQ) was 13 μg/mL for the analysis of sublingual tablets. nuph.edu.ua

Other CL methods have been extensively developed for L-cysteine, the reduced form of L-cystine. Given the equilibrium between the two forms, these methods can be adapted for L-cystine determination, often following a reduction step. These systems are typically based on the enhancement of CL signals. For instance, L-cysteine has been shown to significantly enhance the CL from various systems:

Luminol-based systems : A flow-injection electrochemiluminescent method for L-cysteine was developed based on its enhancement of the electrochemiluminescence of luminol. nih.gov Another study reported a flow injection-chemiluminescence (FI-CL) method based on the luminol–cysteine–NaIO₄ reaction in a basic solution. researchgate.net

Lucigenin-carbon dot system : L-cysteine was found to enhance the blue chemiluminescence of this system by 59%, providing a basis for its quantification. nih.gov

Potassium bromate (KBrO₃)-quinine system : In an acidic medium, L-cysteine enhances the CL reaction, a phenomenon used for its determination via flow injection analysis. nih.gov

The high sensitivity of these CL methods is a key advantage. For L-cysteine, detection limits are often in the micromolar (μM) to nanomolar (nM) range, and in some cases, even lower.

| Analyte | CL System | Effect | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|---|

| L-Cystine | Luminol – H₂O₂ – Hemoglobin | Inhibition | 7–70 µg/mL | 4 µg/mL | nuph.edu.ua |

| L-Cysteine | Luminol–NaIO₄ | Enhancement | 1.0×10⁻⁸–1.0×10⁻⁶ M | 5×10⁻⁹ M | researchgate.net |

| L-Cysteine | Lucigenin-Carbon Dots | Enhancement | 10.0–100 µM | 8.8 µM | nih.gov |

| L-Cysteine | KBrO₃–Quinine | Enhancement | 0.2–80 µg/L | 0.1 µg/L | nih.gov |

This table summarizes the key parameters of various chemiluminescence methods developed for the analysis of L-cystine and L-cysteine.

Applications in Advanced Research and Material Science

Role in Cell Culture Systems and Biochemical Media Design

Optimizing the amino acid composition of cell culture media is a key strategy for enhancing cell performance, including boosting proliferation rates, increasing maximum cell density, and extending culture viability. researchgate.netcytion.com The specific nutrient demands of different cell lines and production systems necessitate tailored media formulations. By providing a more soluble source of cystine, Disodium (B8443419) L-cystine allows for the formulation of more concentrated and pH-neutral basal and feed media. cellculturedish.com This facilitates the optimization of amino acid levels to meet specific research objectives without the risk of precipitation that accompanies higher concentrations of standard L-cystine. evonik.comcellculturedish.com

For instance, a key research objective is cellular protection against oxidative stress. L-cystine itself has been identified as an effective, non-toxic inducer of the Nrf2 protein, a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.com The induction of Nrf2 is dose-dependent, and using a soluble form like Disodium L-cystine enables researchers to achieve the necessary concentrations to elicit this cytoprotective response, which can protect cells against oxidant-induced apoptosis. mdpi.com

Table 1: Impact of L-Cystine Concentration on Nrf2 Induction and Cell Viability

| L-Cystine Concentration | Nrf2 Protein Level | Effect on Cell Viability (under oxidative stress) |

| 0.1 mM | Noticeable Increase | Partial Protection |

| 0.8 mM | Significant Increase | Enhanced Protection |

| 1.6 mM | Profound Increase | Maximum Cytoprotection Observed |

This table is generated based on data indicating a dose-dependent increase of Nrf2 protein with L-Cystine treatment, as described in the literature. mdpi.com

The stability of amino acids in liquid media is a critical factor in cell culture. nih.gov L-cysteine, the reduced form of L-cystine, is highly reactive and easily oxidizes to L-cystine, which then has a high propensity to precipitate in neutral pH feeds. sigmaaldrich.comcellculturedish.comsigmaaldrich.com This instability complicates the preparation of serum-free media and can lead to the formation of complexes that are not readily absorbed by cells. sigmaaldrich.com

The use of this compound addresses this challenge by providing a form of the amino acid with enhanced solubility and stability. chemimpex.com This allows for the preparation of stable, concentrated stock solutions and more complex, chemically defined media formulations that can be stored without the components precipitating out of solution. evonik.com The improved stability simplifies bioprocessing by enabling the development of single, neutral-pH feed streams, eliminating the need for separate, highly alkaline feeds that require complex control strategies to avoid pH spikes in the bioreactor. sigmaaldrich.com

Table 2: Solubility Comparison of Cystine Forms in Cell Culture Media

| Compound | Solubility at Neutral pH | Impact on Media Formulation |

| L-Cystine | Low | Prone to precipitation, limiting concentration. evonik.com |

| L-Cysteine | High (initially) | Unstable; rapidly oxidizes to the poorly soluble L-cystine. sigmaaldrich.comcellculturedish.com |

| This compound | High | Allows for concentrated, stable, neutral-pH media formulations. chemimpex.com |

Development of Molecular Probes and Isotopic Tracers

Stable isotope labeling is a powerful technique used to investigate the metabolism of various compounds in biological systems. nih.gov By incorporating heavy isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H, deuterium) into molecules, researchers can trace their metabolic pathways and quantify their flux through metabolic networks. nih.govmedchemexpress.com Isotopically labeled L-cystine and its derivatives serve as essential molecular tracers in these studies. nih.govisotope.com

Reactive sulfur species (RSS), such as cysteine persulfide, play a critical role in regulating cellular redox homeostasis. nih.gov To better understand the complex network of sulfur metabolism, researchers have developed methods to synthesize L-cysteine derivatives containing stable sulfur isotopes (e.g., ³⁴S). nih.gov

This is achieved using bacterial cysteine synthases (CysE, CysK, and CysM) to incorporate isotopically labeled sulfur atoms into the sulfhydryl group of L-cysteine from a labeled precursor like ³⁴S-labeled sodium sulfide (B99878). nih.gov The resulting ³⁴S-labeled L-cysteine can then be used to produce other labeled derivatives, including ³⁴S-L-cystine. By introducing these tracers into cells and analyzing the resulting metabolites with mass spectrometry, scientists can map the metabolic conversions and gain a deeper understanding of the reactive sulfur metabolome. nih.gov This approach has been successfully used to demonstrate the metabolic conversion of N-acetyl-L-cysteine (NAC) to glutathione (B108866) and its persulfide via the intermediate formation of L-cysteine. nih.gov

Stable isotope-labeled cystine is widely used to trace the metabolic fate of this crucial amino acid in various experimental models, from cell lines to whole organisms. nih.gov This technique provides quantitative information on how cystine is taken up by cells and metabolized into downstream products like glutathione. nih.gov

Research Highlight: Cysteine Metabolism in Cancer A study utilized stable isotope ¹³C₆-cystine tracing to compare cysteine metabolism in normal murine tissues versus cancerous tumors. nih.gov The research found that while de novo cysteine synthesis was active in normal liver and pancreas, it was often downregulated during tumorigenesis. nih.gov In contrast, the uptake of extracellular cystine and its subsequent metabolism was a universal feature of both normal tissues and tumors, highlighting the dependence of cancer cells on external cystine sources. nih.gov

Research Highlight: L-cysteine Fate in Parasites In another model, researchers used ¹³C₃- and ¹⁵N₁-labeled L-cysteine to investigate its metabolic fate in the protozoan parasite Entamoeba histolytica. nih.gov The study revealed that intracellular L-cysteine rapidly reacts with aldehydes to form 2-(R)-thiazolidine-4-carboxylic acid derivatives. These derivatives were shown to serve as an intracellular source of L-cysteine, promoting growth and protecting the parasite against oxidative stress. nih.gov

Table 3: Examples of Isotopic Tracing with L-cystine in Experimental Models

| Isotopic Tracer | Experimental Model | Key Finding |

| ¹³C₆-cystine | Murine models of liver, pancreas, and lung cancer | Tumors universally rely on cystine uptake and metabolism from the extracellular environment. nih.gov |

| ¹³C₃- and ¹⁵N₁-labeled L-cysteine | Entamoeba histolytica (protozoan parasite) | L-cysteine is converted to thiazolidine derivatives that act as a cysteine reservoir and protect against oxidative stress. nih.gov |

| ³⁴S-labeled L-cysteine/cystine | Cell lines | Enables detailed mapping of the reactive sulfur metabolome and pathways for glutathione synthesis. nih.gov |

| L-Cystine-d₄ (deuterium labeled) | General metabolomics | Used as an internal standard and tracer for quantitation in drug development and metabolic research. medchemexpress.com |

Design of Crystallization Modulators and Inhibitors

The crystallization of L-cystine is the central pathological event in the genetic disorder cystinuria, which leads to the formation of painful and recurring kidney stones. nih.gov This has driven significant research into the design of molecules that can act as crystallization modulators or inhibitors. The primary strategy involves creating "molecular imposters" that structurally mimic L-cystine and can interact with the growing crystal surfaces, thereby disrupting or halting the crystallization process. researchwithrutgers.com

These inhibitors are designed to bind to specific sites on the L-cystine crystal, such as steps, kinks, or terraces, which impedes the attachment of further L-cystine molecules from the solution. researchgate.net By observing the effects of these inhibitors on crystal morphology and growth rates using techniques like atomic force microscopy (AFM), researchers can assess their efficacy. nih.gov

Several promising L-cystine crystallization inhibitors have been developed based on this principle. L-cystine dimethyl ester (CDME) was an early candidate that demonstrated the ability to reduce stone size in mouse models of cystinuria. nih.gov However, its effectiveness was potentially limited by in vivo hydrolysis. nih.gov This led to the design of more stable derivatives, specifically L-cystine diamides. researchwithrutgers.comnoaa.gov Two such compounds, L-cystine bismorpholide (CDMOR) and L-cystine bis(N′-methylpiperazide) (CDNMP), have been shown to be potent inhibitors of L-cystine crystallization at submicromolar concentrations, proving more effective than CDME. nih.gov

Table 4: Efficacy of Designed L-Cystine Crystallization Inhibitors

| Inhibitor Compound | Design Principle | Observed Effect on L-Cystine Crystals | Relative Potency |

| L-cystine dimethyl ester (CDME) | Structural mimic of L-cystine | Reduces crystal yield and overall size. nih.gov | Baseline |

| L-cystine bismorpholide (CDMOR) | L-cystine diamide; improved stability | More effective at sustaining higher concentrations of L-cystine in solution. nih.gov | Higher than CDME |

| L-cystine bis(N′-methylpiperazide) (CDNMP) | L-cystine diamide; improved stability | Potent inhibition of crystal growth at submicromolar concentrations. nih.gov | Higher than CDME |

Tailored Growth Inhibitors for Biomineralization Research (e.g., in vitro crystal growth)

The controlled growth of crystalline materials, a process central to biomineralization, can be influenced by the introduction of specific additives. Research into L-cystine crystallization has identified several molecules that act as tailored growth inhibitors. These inhibitors are of particular interest in understanding and potentially preventing pathological crystallization, such as the formation of L-cystine kidney stones. nih.govnih.govnih.gov

L-cystine diamides, such as L-cystine bismorpholide and L-cystine bis(N′-methylpiperazide), have been shown to be potent inhibitors of L-cystine crystallization in vitro. nih.gov These compounds are significantly more effective than L-cystine dimethyl ester (CDME) at increasing the metastable supersaturation range of L-cystine, thereby inhibiting crystal formation. nih.gov For instance, L-cystine bis(N′-methylpiperazide) is twenty-four times more effective than CDME in this regard. nih.gov The mechanism of inhibition involves the reduction of crystal growth step velocities, a phenomenon observable through atomic force microscopy (AFM). nih.govnih.gov

Another compound investigated for its inhibitory effects is N-acetyl-L-cysteine (NAC). rsc.org NAC demonstrates a dual-action inhibitory effect on the growth of L-cystine crystals, involving both a chemical decomposition reaction and crystallization inhibition. rsc.org This multifaceted approach makes it a promising candidate for further research into the prevention of L-cystine stone formation. rsc.org

The effectiveness of these inhibitors is concentration-dependent. For example, L-cystine dimethylester (CDME) can inhibit cystine crystal growth at concentrations as low as 2 mg/L, and at 5 mg/L, it can lead to a thousand-fold reduction in crystal size. nih.gov

Table 1: Efficacy of Various L-Cystine Crystal Growth Inhibitors

| Inhibitor | Relative Efficacy | Observed Effects | Reference |

|---|---|---|---|

| L-cystine bismorpholide | 7 times more effective than CDME | Increases metastable supersaturation range, reduces step velocities | nih.gov |

| L-cystine bis(N′-methylpiperazide) | 24 times more effective than CDME | Increases metastable supersaturation range, reduces step velocities | nih.gov |

| L-cystine dimethyl ester (CDME) | Baseline for comparison | Reduces crystal size and mass yield, distorts crystal architecture | nih.govnih.gov |

| N-acetyl-L-cysteine (NAC) | Effective inhibitor | Dual mechanism: chemical decomposition and crystallization inhibition | rsc.org |

| L-cystine methylester (L-CME) | Less effective than L-CDME | Reduces step velocity and crystal size to a lesser extent than L-CDME | nih.gov |

Investigation of Additive-Crystal Surface Interactions

The efficacy of crystal growth inhibitors is intrinsically linked to their interactions with specific crystal surfaces. Understanding these interactions at a molecular level is crucial for the rational design of more effective inhibitors. Techniques such as in situ atomic force microscopy (AFM) and chemical force microscopy (CFM) have been instrumental in elucidating these mechanisms. nih.govnih.govnih.gov

AFM studies have revealed that inhibitors like L-cystine diamides and L-cystine dimethyl ester (CDME) reduce the growth velocity of the six symmetry-equivalent {100} steps on the (001) basal face of L-cystine crystals. nih.govnih.gov This reduction in step velocity is often accompanied by step roughening, which is consistent with a step-pinning mechanism where the additive molecules bind to step sites and obstruct the attachment of L-cystine molecules. nih.gov

Chemical force microscopy has been employed to probe the specific binding interactions at L-cystine crystal surfaces. nih.govsci-hub.se By functionalizing AFM tips with different chemical groups (e.g., -COOH, -NH2, -SH), researchers can measure the adhesion forces between the tip and specific crystal faces. nih.govsci-hub.se These studies have shown that the chemical composition of the crystal faces dictates the binding affinity of different functional groups. nih.govsci-hub.se For instance, a notable binding specificity of the thiol group for the sulfur-rich {100} and {110} faces of the hexagonal and tetragonal forms of L-cystine, respectively, has been observed. nih.govsci-hub.se

Computational modeling further supports these experimental findings by calculating the binding energies of inhibitors to different crystal surfaces and kink sites. nih.govacs.org These calculations help to identify the key structural features responsible for molecular recognition and inhibition. researchgate.net

Contribution to Advanced Materials and Optical Sciences

L-cystine and its derivatives have emerged as promising candidates in the development of advanced materials, particularly in the field of nonlinear optics and as environmentally friendly corrosion inhibitors.

Growth of Nonlinear Optical (NLO) Crystals from L-Cystine Analogs

Semiorganic nonlinear optical (NLO) materials, which combine the high optical nonlinearity of organic molecules with the favorable mechanical and thermal properties of inorganic materials, are of great interest for applications in telecommunications and optical signal processing. scirp.orgsphinxsai.com L-cystine and its analogs are attractive for NLO applications due to the inherent chirality of the L-cystine molecule, which promotes the formation of non-centrosymmetric crystal structures—a prerequisite for second-order NLO effects. scirp.orgscielo.br

Several L-cystine-based NLO crystals have been synthesized and characterized, including:

L-cystine dihydrochloride (B599025) (LCDHCL) : This semiorganic crystal has been grown from aqueous solution and belongs to the non-centrosymmetric space group C2. scirp.org It exhibits good optical transparency in the visible and near-infrared regions, with a lower cutoff wavelength at 300 nm. scirp.org The second harmonic generation (SHG) efficiency of LCDHCL was found to be 0.35 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO material. scirp.org

L-cystine dihydrobromide (LCHB) : Single crystals of LCHB have been grown by the slow evaporation method. scielo.br Like other L-cysteine analogs, it is a potential candidate for frequency conversion of infrared lasers. scielo.br

L-cystine hydrochloride (LCHCl) : This material has an SHG efficiency approximately 1.2 times higher than that of KDP. researchgate.net

L-cysteine hydrochloride monohydrate lithium sulphate (L-CHMLS) : This novel semi-organic NLO material crystallizes in a monoclinic system and is being investigated for its third-order nonlinear optical properties and potential applications in optical limiting. researchgate.net

The development of these L-cystine-based crystals highlights the potential of amino acid derivatives in creating new materials for photonic applications. tandfonline.comresearchgate.net

Table 2: Comparison of NLO Properties of L-Cystine Analogs

| Crystal | Crystal System | Space Group | SHG Efficiency (relative to KDP) | Transparency Range | Reference |

|---|---|---|---|---|---|

| L-cystine dihydrochloride (LCDHCL) | Monoclinic | C2 | 0.35 | 400-1000 nm | scirp.org |

| L-cystine hydrochloride (LCHCl) | Monoclinic | C2 | 1.2 | - | researchgate.net |

| L-cystine hydrobromide (LCHBr) | - | - | ~2 | - | researchgate.net |

| L-cysteine hydrochloride monohydrate lithium sulphate (L-CHMLS) | Monoclinic | - | - | - | researchgate.net |

Exploration in Green Corrosion Inhibition Studies (related L-cysteine research)

In the quest for environmentally friendly alternatives to toxic corrosion inhibitors, amino acids such as L-cysteine have garnered significant attention. nih.govnih.govacs.org L-cysteine is biodegradable, water-soluble, and has low toxicity. nih.gov Its effectiveness as a corrosion inhibitor has been demonstrated for various metals, including mild steel and copper-based alloys, in different corrosive environments. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

The corrosion inhibition mechanism of L-cysteine is attributed to its ability to adsorb onto the metal surface, forming a protective layer that blocks active corrosion sites. nih.govnih.govmdpi.com This adsorption occurs through the heteroatoms in the L-cysteine molecule, namely the nitrogen atom of the amino group, the oxygen atoms of the carboxyl group, and, most significantly, the sulfur atom of the thiol group. nih.govnih.gov The thiol group shows a particularly high affinity for metal surfaces. nih.govmdpi.com

The inhibition efficiency of L-cysteine is influenced by factors such as its concentration, the pH of the solution, and the temperature. nih.govscispace.com For instance, in one study, 500 ppm of cysteine provided up to 99% inhibition efficiency for carbon steel at 80°C under dynamic flow conditions. nih.gov Quantum chemical analysis has indicated that L-cysteine has a high reactivity with metal surfaces due to its low energy gap and high dipole moment. nih.gov The adsorption of L-cysteine on metal surfaces has been found to follow the Langmuir adsorption isotherm model, suggesting a monolayer coverage. nih.gov

Applications in Biomolecular Structure and Function Studies

The disulfide bond, the defining feature of the L-cystine molecule, is a critical element in the structure and function of many proteins. Consequently, understanding the formation and cleavage of these bonds is a key area of research in protein engineering and biochemistry.

Investigating Disulfide Linkages in Protein Engineering

Disulfide bonds are covalent linkages formed by the oxidation of two cysteine residues to form a cystine residue. nih.govfrontiersin.orgnih.gov These bonds play a crucial role in stabilizing the three-dimensional structures of proteins, particularly those that are secreted or exposed to the extracellular environment. youtube.comlsuhsc.edu The introduction or removal of disulfide bonds through protein engineering is a common strategy to enhance protein stability or modulate its function. youtube.com